molecular formula C10H6N4O2 B5750016 2-[2-(dicyanomethylene)hydrazino]benzoic acid

2-[2-(dicyanomethylene)hydrazino]benzoic acid

Cat. No. B5750016
M. Wt: 214.18 g/mol
InChI Key: RQHWLNIWNUNYDJ-UHFFFAOYSA-N
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Description

2-[2-(dicyanomethylene)hydrazino]benzoic acid, also known as DCBH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile molecule that has been used in various applications, including catalysis, organic electronics, and as a fluorescent probe. In

Scientific Research Applications

2-[2-(dicyanomethylene)hydrazino]benzoic acid has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe to detect the presence of various metal ions such as copper, zinc, and mercury. 2-[2-(dicyanomethylene)hydrazino]benzoic acid has also been used as a catalyst in various organic reactions, including the synthesis of pyrazoles, pyridines, and quinolines. Additionally, 2-[2-(dicyanomethylene)hydrazino]benzoic acid has been used as a photosensitizer in photodynamic therapy, a treatment for cancer.

Mechanism of Action

The mechanism of action of 2-[2-(dicyanomethylene)hydrazino]benzoic acid is not fully understood, but it is believed to involve the formation of a complex between 2-[2-(dicyanomethylene)hydrazino]benzoic acid and the metal ion. This complex then undergoes a series of reactions, resulting in the fluorescence of 2-[2-(dicyanomethylene)hydrazino]benzoic acid. In catalytic reactions, 2-[2-(dicyanomethylene)hydrazino]benzoic acid acts as a Lewis acid, coordinating with the reactant to facilitate the reaction.
Biochemical and Physiological Effects:
2-[2-(dicyanomethylene)hydrazino]benzoic acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-cytotoxic in various cell lines. 2-[2-(dicyanomethylene)hydrazino]benzoic acid has also been shown to have low membrane permeability, which limits its ability to enter cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(dicyanomethylene)hydrazino]benzoic acid in lab experiments is its versatility. It can be used as a fluorescent probe, a catalyst, and a photosensitizer. Additionally, 2-[2-(dicyanomethylene)hydrazino]benzoic acid is relatively easy to synthesize and has a high yield. However, one limitation of using 2-[2-(dicyanomethylene)hydrazino]benzoic acid is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many potential future directions for research involving 2-[2-(dicyanomethylene)hydrazino]benzoic acid. One area of interest is the development of new applications for 2-[2-(dicyanomethylene)hydrazino]benzoic acid, such as in the detection of other metal ions or in the synthesis of new organic compounds. Additionally, further research is needed to understand the mechanism of action of 2-[2-(dicyanomethylene)hydrazino]benzoic acid and its potential biochemical and physiological effects. Finally, there is potential for the development of new 2-[2-(dicyanomethylene)hydrazino]benzoic acid derivatives with improved solubility and other properties.

Synthesis Methods

The synthesis of 2-[2-(dicyanomethylene)hydrazino]benzoic acid involves the reaction of 2-aminobenzoic acid with hydrazine hydrate and malononitrile. The reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid, and the resulting product is 2-[2-(dicyanomethylene)hydrazino]benzoic acid. The yield of the reaction is typically around 60-70%.

properties

IUPAC Name

2-[2-(dicyanomethylidene)hydrazinyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2/c11-5-7(6-12)13-14-9-4-2-1-3-8(9)10(15)16/h1-4,14H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHWLNIWNUNYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NN=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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